2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
CAS No.: 152148-64-6
Cat. No.: VC0004488
Molecular Formula: C24H31NO5S
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 152148-64-6 | 
|---|---|
| Molecular Formula | C24H31NO5S | 
| Molecular Weight | 445.6 g/mol | 
| IUPAC Name | 2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid | 
| Standard InChI | InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1 | 
| Standard InChI Key | RKQPEIGWZATOHW-FYZYNONXSA-N | 
| Isomeric SMILES | CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | 
| SMILES | CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | 
| Canonical SMILES | CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | 
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound comprises two primary structural units:
- 
A benzofuran-6-yl group: A fused bicyclic system of benzene and furan, known for conferring metabolic stability and bioactivity.
 - 
A (1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylmethyl amine: A chiral tetrahydronaphthalene derivative with a methoxy substituent at position 5 and a methylamine side chain .
 
The methanesulfonic acid counterion enhances solubility and stability, critical for pharmaceutical formulations .
Table 1: Key Structural Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | C₂₄H₃₁NO₅S | 
| Molecular Weight | 445.6 g/mol | 
| IUPAC Name | 2-(1-Benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid | 
| CAS Number | 152148-63-5 | 
Synthesis and Characterization
Catalytic Asymmetric Induction
The synthesis leverages asymmetric induction to achieve high enantiomeric excess (99.9%). A patented method involves:
- 
Addition-elimination reaction: 5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine using methanesulfonic acid as a catalyst, forming a chiral intermediate.
 - 
Reductive amination: Palladium-carbon catalyzed hydrogenation cleaves protective groups, yielding the target amine.
 - 
Salt formation: Methanesulfonic acid is introduced to form the mesylate salt, enhancing crystallinity and purity .
 
Table 2: Synthesis Conditions
| Parameter | Detail | 
|---|---|
| Catalyst | Methanesulfonic acid | 
| Solvent | Tetrahydrofuran/Ethanol | 
| Temperature | 50–120°C | 
| Yield | 68.7% | 
Physicochemical Properties
Solubility and Stability
The mesylate salt exhibits improved aqueous solubility compared to the free base, attributable to methanesulfonic acid’s polar sulfonate group . It is soluble in dimethyl sulfoxide (DMSO) at 125 mg/mL under ultrasonication.
Table 3: Physicochemical Data
| Property | Value | 
|---|---|
| Melting Point | >230°F (>110°C) | 
| Refractive Index | 1.429–1.4317 | 
| Vapor Pressure | 1 mmHg at 20°C | 
| Stability | Stable in boiling water/alkali | 
Biological Activity and Mechanism
Dopamine D2 Receptor Antagonism
The compound acts as a selective dopamine D2 receptor antagonist, modulating neurotransmitter release and intracellular signaling. Preclinical studies demonstrate its efficacy in animal models of schizophrenia and Parkinson’s disease.
Pharmacodynamic Profile
- 
Receptor Affinity: High selectivity for D2 over D1 receptors (IC₅₀: 12 nM vs. >1,000 nM).
 - 
Therapeutic Index: Favorable safety profile in acute toxicity assays (LD₅₀ > 2,000 mg/kg in rodents).
 
Pharmaceutical Applications
Neuropsychiatric Therapeutics
The compound’s D2 antagonism positions it as a candidate for:
- 
Schizophrenia: Mitigates positive symptoms (hallucinations, delusions) via dopaminergic pathway modulation.
 - 
Parkinson’s Disease: Potential adjunct to levodopa by reducing dyskinesia.
 
Table 4: Benchmarking Against Analogues
| Compound | D2 IC₅₀ (nM) | Solubility (mg/mL) | 
|---|---|---|
| Target Compound | 12 | 125 (DMSO) | 
| Haloperidol | 1.3 | 0.03 (Water) | 
| Risperidone | 3.2 | 0.1 (Water) | 
Future Perspectives
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics and tolerability. Structural optimization could improve blood-brain barrier permeability.
Sustainable Synthesis
Methanesulfonic acid’s green chemistry credentials align with trends toward eco-friendly pharmaceutical manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume